

Spectroscopic Profile of Tetramethylene Diacetate: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Diacetoxybutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetramethylene diacetate, also known as 1,4-butanediol diacetate. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry for tetramethylene diacetate.

Table 1: ¹H NMR Spectroscopic Data for Tetramethylene Diacetate

Chemical Shift (ppm)	Multiplicity	Assignment
4.103	Triplet	-O-CH ₂ -
2.051	Singlet	-C(=O)-CH₃
1.720	Quintet	-CH2-CH2-CH2-
Solvent: CDCl ₃ , Reference: TMS (0 ppm)		

Table 2: ¹³C NMR Spectroscopic Data for Tetramethylene Diacetate



Chemical Shift (ppm)	Assignment	
171.0	C=O	
64.2	-O-CH₂-	
25.4	-CH ₂ -CH ₂ -CH ₂ -	
20.9	-C(=O)-CH₃	
Solvent: CDCl₃, Reference: TMS (0 ppm) (Predicted)		

Table 3: Infrared (IR) Absorption Bands for Tetramethylene Diacetate

Wavenumber (cm⁻¹)	Intensity	Assignment
2965	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1365	Medium	C-H bend (alkane)
1240	Strong	C-O stretch (ester)
1040	Medium	C-O stretch (ester)
Sample Phase: Gas		

Table 4: Mass Spectrometry Data (Electron Ionization) for Tetramethylene Diacetate

m/z	Relative Intensity (%)	Assignment
43	100.0	[CH₃CO]+
55	15.8	[C4H7]+
86	8.7	[C4H6O2]+
115	5.2	[M - OCOCH ₃] ⁺
174	0.5	[M]+ (Molecular Ion)



Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

- Sample Preparation: A sample of tetramethylene diacetate (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance series or equivalent, operating at a field strength of 300 MHz or higher for protons.
- ¹H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
 - Spectral Width: A spectral width of approximately 10-15 ppm is set.
 - Data Processing: The raw data is Fourier transformed, phase-corrected, and baselinecorrected. Chemical shifts are referenced to the TMS signal at 0 ppm.
- ¹³C NMR Parameters:
 - Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.



- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Spectral Width: A spectral width of approximately 200-220 ppm is set.
- Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Liquid Film Method

- Sample Preparation: A single drop of neat tetramethylene diacetate is placed between two
 polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are
 gently pressed together to form a thin liquid film.
- Instrumentation: A Fourier-transform infrared spectrometer.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first recorded.
 - The sample, sandwiched between the plates, is then placed in the sample holder.
 - The infrared spectrum is typically recorded over the range of 4000-400 cm⁻¹.
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Method

 Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, typically via a heated direct insertion probe or through a gas chromatograph (GC) inlet. The sample is vaporized in the high vacuum of the instrument.





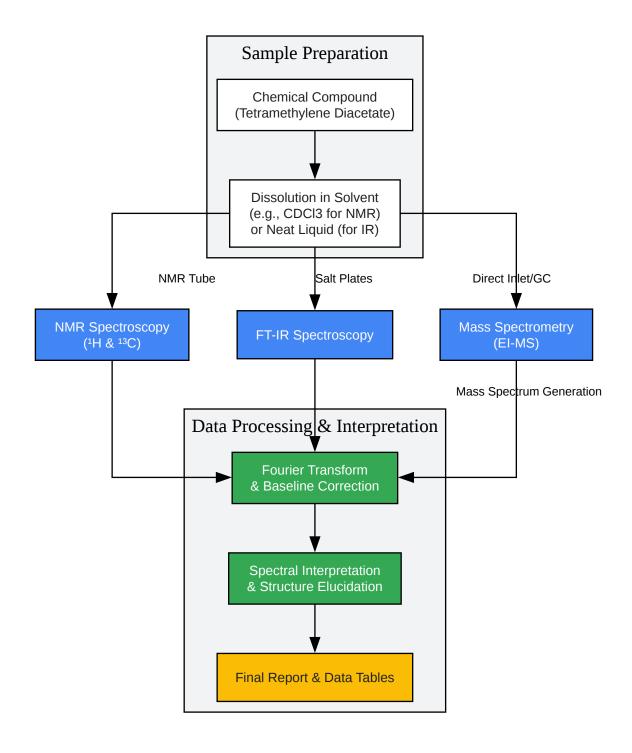


- Instrumentation: A mass spectrometer equipped with an electron ionization source, such as a magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.
- Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z).
- Data Acquisition: The detector records the abundance of each ion at a specific m/z value,
 generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis.

• To cite this document: BenchChem. [Spectroscopic Profile of Tetramethylene Diacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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